molecular formula C5H14Cl2N2 B138406 N-ethylazetidin-3-amine dihydrochloride CAS No. 149088-17-5

N-ethylazetidin-3-amine dihydrochloride

Cat. No. B138406
M. Wt: 173.08 g/mol
InChI Key: IETLPNNWMHRUGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives is complex and can involve multiple steps. For example, the synthesis of N-protected 3,3-difluoroazetidin-2-ones can be achieved either in one step by cycloaddition or in two steps involving a Reformatsky-type reaction followed by N1-C2 cyclization under basic conditions . Another synthesis approach for azetidine derivatives is the solid-phase parallel synthesis, which starts from resin-bound dipeptides and involves cyclization using thiocarbonyldiimidazole and subsequent transformation to a substituted guanidine group .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structure of N-(3-chloro-4-fluorophenyl)-6-ethoxypteridin-4-amine, a related compound, was determined by X-ray crystallographic analysis, which is a common technique for analyzing the structure of such molecules . The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, another related compound, shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds and are packed into layers by π-stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidine derivatives can include cycloadditions, Reformatsky-type reactions, cyclizations, and nucleophilic substitutions. The choice of reagents and conditions can significantly affect the outcome of these reactions. For example, different chlorinating reagents can lead to different products in the synthesis of N-substituted-6-alkoxypteridin-4-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on the substituents attached to the azetidine ring. The papers provided do not give specific details on the physical and chemical properties of N-ethylazetidin-3-amine dihydrochloride, but such properties are typically determined using techniques like NMR, ESI-MS, and elemental analysis to confirm the structures of synthesized compounds . The crystal structures can also provide information on the molecular packing, which can influence the compound's physical properties .

Scientific Research Applications

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry, including the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to creating analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, illustrating the wide-ranging applications of nitrogen-containing heterocycles in various scientific and industrial domains (Nazarov et al., 2021).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes effectively mineralize nitrogen-containing compounds, improving the overall efficacy of treatment schemes for water and wastewater. This research area focuses on developing technologies to degrade toxic and hazardous amino compounds, including their presence in water sources impacted by industrial activities (Bhat & Gogate, 2021).

Oxazolidinones in Antimicrobial Therapy

Oxazolidinones represent a unique class of synthetic antimicrobial agents exhibiting bacteriostatic activity against significant human pathogens. This highlights the potential for novel nitrogen-containing compounds to serve as templates for developing new antimicrobial agents with unique mechanisms of action (Diekema & Jones, 2000).

Applications of the Ninhydrin Reaction

The ninhydrin reaction, a cornerstone analytical technique, is extensively applied across disciplines for detecting, isolating, and analyzing compounds of interest, including amino acids and peptides. This versatility underscores the significance of chemical reactions involving nitrogen-containing substances in various scientific investigations (Friedman, 2004).

G Protein-Biased Kappa Agonists

Research into G protein-biased kappa agonists, including their structures, signal bias, and preclinical effects, indicates a promising direction for developing pain and itch treatments with fewer side effects. This is an example of how specific nitrogen-containing frameworks are being explored for therapeutic potential in addressing unmet medical needs (Mores et al., 2019).

properties

IUPAC Name

N-ethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-2-7-5-3-6-4-5;;/h5-7H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETLPNNWMHRUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylazetidin-3-amine dihydrochloride

CAS RN

149088-17-5
Record name N-ethylazetidin-3-amine dihydrochloride
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